Chroman-6-carbaldehyde
Overview
Description
Scientific Research Applications
Chroman-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving aldehyde dehydrogenases.
Medicine: this compound derivatives have shown potential as anti-inflammatory, antioxidant, and anticancer agents. They are being explored for their therapeutic properties in treating various diseases.
Industry: The compound is used in the development of agrochemicals, such as pesticides and herbicides, and in the synthesis of materials with specific electronic and optical properties.
Safety and Hazards
Chroman-6-carbaldehyde is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
Mechanism of Action
Target of Action
Chroman-6-carbaldehyde, a derivative of chromone, has been recognized as a privileged structure for new drug invention and development . The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . .
Mode of Action
Chromone derivatives, including this compound, are known to interact with various types of receptors , which suggests that this compound may also interact with multiple targets to exert its effects.
Biochemical Pathways
this compound, as a chromone derivative, is part of a class of bicyclic heterocycles formed by cyclisation of substituted 1,4-benzoquinones . More than 230 structures that derive from a 6-hydroxy-chromanol- and 6-hydroxy-chromenol core, respectively, and comprise di-, sesqui-, mono- and hemiterpenes . These compounds have been associated with anti-inflammatory and anti-carcinogenic activities .
Pharmacokinetics
this compound has high gastrointestinal absorption and is BBB permeant . Its Log Kp (skin permeation) is -6.05 cm/s, and it has a consensus Log Po/w of 1.94, indicating its lipophilicity . These properties impact the bioavailability of this compound.
Result of Action
Chromone derivatives, including this compound, have shown promising anticancer, anti-diabetic, antimicrobial, anti-inflammatory, antioxidant, and anti-alzheimer activities .
Action Environment
It is known that this compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and oxygen levels may affect its stability.
Biochemical Analysis
Biochemical Properties
It is known that the type, number, and position of substituents connected to the chromone core play a vital role in determining its pharmacological activities .
Cellular Effects
Chromone derivatives, a class of compounds to which Chroman-6-carbaldehyde belongs, have been shown to possess a spectrum of biological activities . These include antibacterial, antifungal, antioxidant, antimalarial, neuroprotective, and HIV inhibitory potential .
Molecular Mechanism
Chromone derivatives have been recognized as a privileged structure for new drug invention and development . The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities .
Metabolic Pathways
Chromone derivatives have been recognized as a privileged structure for new drug invention and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chroman-6-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where chroman is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the sixth position. The reaction typically proceeds under mild conditions, with the temperature maintained around 0-5°C to prevent overreaction and degradation of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the formylation process while minimizing the formation of by-products. The use of catalysts and advanced purification techniques, such as column chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Chroman-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Chroman-6-carboxylic acid.
Reduction: 6-Hydroxymethylchroman.
Substitution: Various substituted chroman derivatives depending on the substituent introduced.
Comparison with Similar Compounds
Chroman-6-carbaldehyde can be compared with other similar compounds, such as:
Chroman-4-carbaldehyde: Similar structure but with the aldehyde group at the fourth position. It exhibits different reactivity and biological activity.
Chroman-2-carbaldehyde: Aldehyde group at the second position, leading to distinct chemical properties and applications.
Chroman-6-carboxylic acid: Oxidized form of this compound, used in different synthetic and biological contexts.
Uniqueness: this compound is unique due to the specific positioning of the aldehyde group, which influences its reactivity and the types of derivatives that can be synthesized. This positional specificity allows for targeted modifications and the development of compounds with tailored properties for various applications.
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6-7H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHDTNNFJDJYRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C=O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424706 | |
Record name | Chroman-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55745-97-6 | |
Record name | Chroman-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-1-benzopyran-6-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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